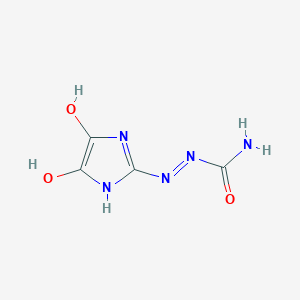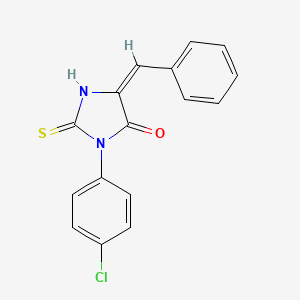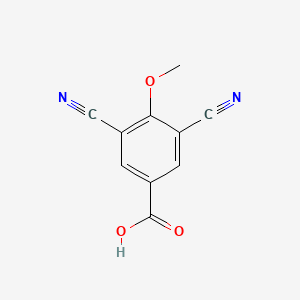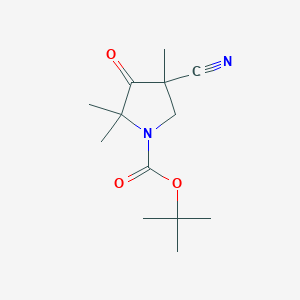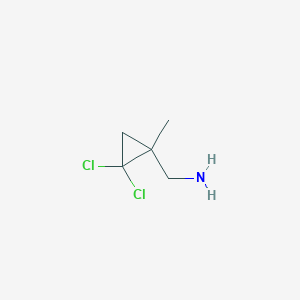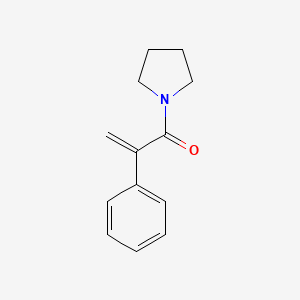
2-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one is an organic compound with the molecular formula C13H15NO. It is a member of the enone family, characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group.
Méthodes De Préparation
The synthesis of 2-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one typically involves the reaction of cinnamaldehyde with pyrrolidine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified by recrystallization or column chromatography .
Analyse Des Réactions Chimiques
2-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
2-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound exhibits intramolecular charge transfer (ICT) properties, where the electron density is transferred from the pyrrolidine nitrogen to the conjugated carbonyl group. This property is significant in its photophysical behavior and potential biological activities .
Comparaison Avec Des Composés Similaires
2-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one can be compared with other similar compounds such as:
3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one: Similar structure but different substitution pattern.
1-(2-Pyrrolidinyl)-2-phenylethanone: Different position of the pyrrolidine ring.
1-(Pyrrolidin-1-yl)-2-phenylpropan-1-one: Different functional group arrangement.
These compounds share similar structural features but differ in their chemical and biological properties, highlighting the uniqueness of this compound .
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
2-phenyl-1-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H15NO/c1-11(12-7-3-2-4-8-12)13(15)14-9-5-6-10-14/h2-4,7-8H,1,5-6,9-10H2 |
Clé InChI |
BLZWZRSVNNEAHY-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC=C1)C(=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


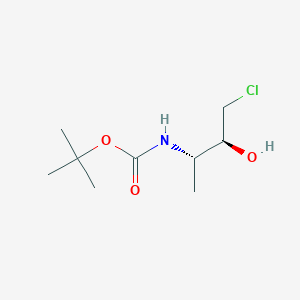

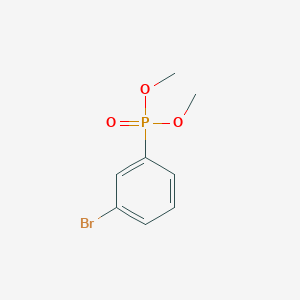
![Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B15219942.png)
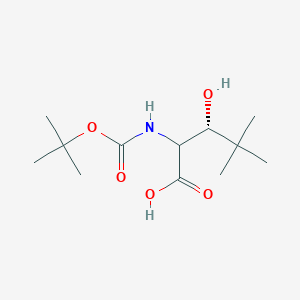
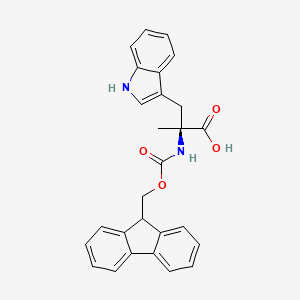
![(S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15219966.png)
![2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)
